
Pentyl 2-methyl-3-(pentyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-methyl-3-(pentyloxy)propanoate is an organic ester compound. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl 2-methyl-3-(pentyloxy)propanoate can be synthesized through the esterification reaction between 2-methyl-3-(pentyloxy)propanoic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2-methyl-3-(pentyloxy)propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: 2-methyl-3-(pentyloxy)propanoic acid and pentanol.
Reduction: Corresponding alcohols.
Transesterification: New esters with different alkoxy groups.
Aplicaciones Científicas De Investigación
Pentyl 2-methyl-3-(pentyloxy)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pentyl 2-methyl-3-(pentyloxy)propanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 2-methyl-3-(pentyloxy)propanoic acid and pentanol. These products can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
Pentyl 2-methyl-3-(pentyloxy)propanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to simpler esters like ethyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in fragrances and flavorings .
Propiedades
Número CAS |
54286-95-2 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
pentyl 2-methyl-3-pentoxypropanoate |
InChI |
InChI=1S/C14H28O3/c1-4-6-8-10-16-12-13(3)14(15)17-11-9-7-5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
LJXUIVUHXUAMOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC(C)C(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)

![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
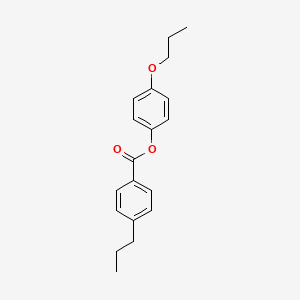
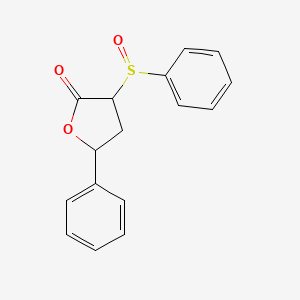
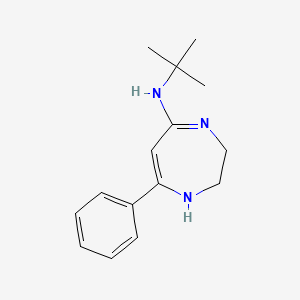
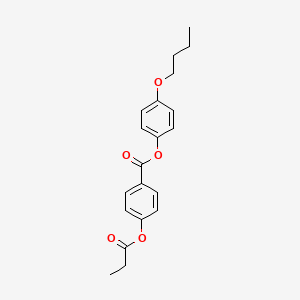
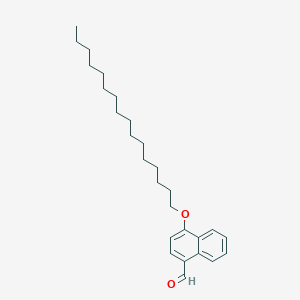
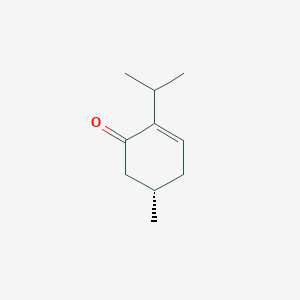
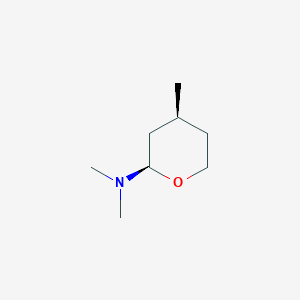
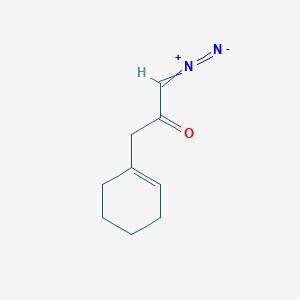
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
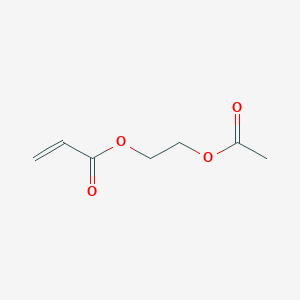
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
